3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide
Description
Properties
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-14-5-4-6-16(11-14)23-20(25)9-10-24-21(26)19(30-22(24)29)13-15-7-8-17(27-2)18(12-15)28-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,25)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETHZOFEBNIQFN-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article outlines the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other notable biological functions.
- Molecular Formula : C15H15NO5S2
- Molecular Weight : 353.41 g/mol
- CAS Number : 1119833-26-9
1. Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. Specifically:
- In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the modulation of apoptosis-related proteins, where these compounds increase pro-apoptotic factors (Bak, Bax) while decreasing anti-apoptotic factors (Bcl-2, Bcl-xL) in cancer cells without affecting normal cells .
2. Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent:
- Antifungal and antibacterial tests have indicated promising results against various pathogens. The structure of thiazolidinones allows for interaction with microbial cell walls, leading to disruption and cell death .
3. Anti-inflammatory and Antioxidant Properties
Thiazolidinones are also recognized for their anti-inflammatory effects:
- Compounds in this class have shown to reduce inflammatory markers in various models, suggesting potential use in treating inflammatory diseases . Additionally, antioxidant assays have demonstrated that these compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Cell Cycle Regulation : Inhibition of key proteins involved in cell cycle progression.
- Apoptosis Induction : Modulation of Bcl-2 family proteins leading to increased apoptosis in cancer cells.
- Enzyme Inhibition : Potential inhibition of enzymes related to inflammation and microbial growth.
Case Studies
A series of experiments conducted on various thiazolidinone derivatives have provided insights into their efficacy:
- Breast Cancer Study : Compounds similar to our target compound were tested against MCF-7 cells showing IC50 values indicating effective cytotoxicity at low concentrations .
- Antimicrobial Efficacy : A study highlighted the effectiveness of thiazolidinones against Staphylococcus aureus and Candida albicans, demonstrating their broad-spectrum antimicrobial properties.
Summary Table of Biological Activities
Scientific Research Applications
Overview
The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide is a thiazolidinone derivative with significant potential in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a thiazolidinone ring and multiple aromatic substituents, contributes to its diverse applications.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects , particularly in the treatment of various diseases. Notable applications include:
- Antimicrobial Activity : Research indicates that compounds with thiazolidinone structures often display antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism likely involves the modulation of specific signaling pathways associated with tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes, which could lead to novel treatments for conditions such as diabetes and inflammation.
Biological Studies
The biological activities of this compound have been explored through various studies:
- Cell Viability Assays : Experiments assessing the compound's effect on cell lines have shown promising results in reducing cell viability in cancer models.
- Mechanistic Studies : Investigations into the molecular targets of this compound are ongoing, with initial findings suggesting interactions with key proteins involved in cell cycle regulation and apoptosis.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its functional groups allow for various chemical modifications, facilitating the synthesis of derivatives with enhanced biological activity or novel properties.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines revealed that it significantly reduced cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death. This finding positions the compound as a potential lead in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The structure-activity relationship analysis suggested that modifications to the aromatic rings could enhance its efficacy.
Comparison with Similar Compounds
Key Insights :
- Lipophilic substituents (e.g., 4-methyl) lower TPSA and increase XLogP3, favoring blood-brain barrier penetration .
Variations in the N-Arylpropanamide Group
Key Insights :
- Meta-substituted aryl groups (e.g., 3-methylphenyl) balance steric and electronic effects, improving metabolic stability .
- Heteroaromatic substituents (e.g., thiazol-2-yl) mimic natural ligands, enhancing target specificity .
- Polar substituents (e.g., 3-hydroxy) increase aqueous solubility but may reduce bioavailability .
Core Modifications in the Thiazolidinone Ring
Key Insights :
- The 2-sulfanylidene group facilitates covalent interactions with enzymatic targets, a mechanism exploited in protease inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
